N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea

CAS No.: 138724-53-5

Cat. No.: VC3083084

Molecular Formula: C14H17N5O5S

Molecular Weight: 367.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138724-53-5 |

|---|---|

| Molecular Formula | C14H17N5O5S |

| Molecular Weight | 367.38 g/mol |

| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea |

| Standard InChI | InChI=1S/C14H17N5O5S/c1-4-25(21,22)9-6-5-7-16-12(9)19(13(15)20)14-17-10(23-2)8-11(18-14)24-3/h5-8H,4H2,1-3H3,(H2,15,20) |

| Standard InChI Key | YKUAHBLGZCTWPS-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=C(N=CC=C1)N(C2=NC(=CC(=N2)OC)OC)C(=O)N |

| Canonical SMILES | CCS(=O)(=O)C1=C(N=CC=C1)N(C2=NC(=CC(=N2)OC)OC)C(=O)N |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

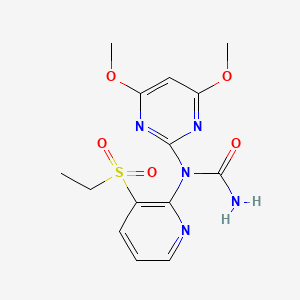

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea, also known by its IUPAC name 1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea, is a chemical compound with significant agricultural relevance. The compound is identified by CAS registry number 138724-53-5 and possesses distinctive structural characteristics that contribute to its biological activity . The molecular structure consists of a urea bridge connecting a dimethoxypyrimidine ring and an ethylsulfonylpyridine moiety, creating a complex molecular architecture that contributes to its specialized functions.

Molecular Properties

The compound has a molecular formula of C14H17N5O5S with a calculated molecular weight of 367.38 g/mol. Its chemical structure can be uniquely represented by the InChI code: InChI=1S/C14H17N5O5S/c1-4-25(21,22)9-6-5-7-16-12(9)19(13(15)20)14-17-10(23-2)8-11(18-14)24-3/h5-8H,4H2,1-3H3,(H2,15,20) . The compound's structure features two key aromatic systems: a pyrimidine ring with methoxy substituents at positions 4 and 6, and a pyridine ring with an ethylsulfonyl group at position 3. These structural elements are crucial for its herbicidal activity and environmental behavior.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea |

| CAS Number | 138724-53-5 |

| Molecular Formula | C14H17N5O5S |

| Molecular Weight | 367.38 g/mol |

| InChI Key | YKUAHBLGZCTWPS-UHFFFAOYSA-N |

Synthesis Methodologies

Synthetic Pathways

The synthesis of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea has been well-documented in patent literature, with multiple routes available for its preparation. One established synthetic method involves the reaction of appropriate sulfonamide precursors with aminopyrimidine derivatives . This approach typically employs carbamate intermediates and proceeds through carefully controlled reaction conditions to ensure high yields and purity of the final product.

Experimental Procedures

Detailed experimental procedures for the synthesis of this compound are outlined in the patent literature. One notable example involves the reaction of 3-(ethylsulfonyl)-2-pyridinesulfonamide with phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . The reaction is typically conducted in acetonitrile at room temperature for approximately 15 minutes, followed by dilution with water and acidification with hydrochloric acid to obtain the precipitated product.

The preparation of the 3-(ethylsulfonyl)-2-pyridinesulfonamide precursor involves multiple steps starting from 2-fluoropyridine, as detailed in the following reaction sequence :

-

Treatment of 2-fluoropyridine with lithium diisopropylamide and ethyl disulfide to introduce the ethylthio group

-

Further transformation to introduce the sulfonamide functionality

-

Oxidation of the ethylthio group to ethylsulfonyl using 3-chloroperbenzoic acid

-

Final coupling with the pyrimidine carbamate to yield the target urea compound

The final product can be isolated with a yield of approximately 70% and characterized by melting point determination (160-162°C) and spectroscopic techniques, including NMR and IR spectroscopy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

The NMR spectral profile of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea serves as a definitive tool for its structural confirmation. The 1H NMR spectrum (CDCl3, 200 MHz) displays characteristic signals at δ 1.35 (3H, t, J = 7 Hz) and 3.7 (2H, q, J = 7 Hz) corresponding to the ethyl group attached to the sulfonyl moiety . The methoxy groups on the pyrimidine ring appear as a singlet at δ 3.97 (6H). The aromatic protons from both the pyridine and pyrimidine rings show signals at δ 5.8 (1H, s), 7.75 (1H, m), 8.6 (1H, m), and 8.9 (1H, m), while the NH protons appear at δ 7.3 and 12.95 .

Infrared (IR) Spectroscopy

Biological Activity and Agricultural Significance

Herbicidal Properties

Research indicates that this compound, like its parent herbicide rimsulfuron, exhibits herbicidal activity, albeit potentially with different potency and selectivity profiles. The urea structure, combined with the pyrimidine and pyridine rings, contributes to its ability to interfere with plant growth mechanisms. The exact mechanisms of action and the specificity of this metabolite toward different plant species remain areas of ongoing research interest.

Toxicological Profile

Environmental Fate and Ecotoxicology

Soil Persistence and Mobility

As a metabolite of rimsulfuron, N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea may be present in agricultural soils following the application of the parent herbicide. The environmental fate of this compound, including its persistence, mobility, and potential for leaching into groundwater, is influenced by its physicochemical properties and local environmental conditions. These considerations are essential for developing sustainable herbicide management practices and minimizing off-target environmental impacts.

Ecotoxicological Considerations

Experimental data on the ecotoxicological profile of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea reveal its potential impact on soil organisms. The compound has been classified as "toxic" in earthworm reproductive toxicity tests, with a No-Observed-Effect Concentration (NOEC) of 0.18 mg/kg in soil . This finding suggests that while the compound may have favorable mammalian toxicity profiles, it could potentially affect soil invertebrates at environmentally relevant concentrations. The following table summarizes the available ecotoxicological data:

| Endpoint | Value | Classification | Source |

|---|---|---|---|

| NOEC (earthworm reproductive toxicity) | 0.18 mg/kg soil | Toxic | Experimental value |

Analytical Methods and Detection

Chromatographic Techniques

The detection and quantification of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea in environmental samples typically employ chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These analytical approaches allow for sensitive and selective determination of the compound in complex matrices, such as soil, water, and plant tissues. The distinctive molecular structure and fragmentation patterns of the compound facilitate its unambiguous identification using these advanced analytical tools.

Method Validation and Quality Assurance

Reliable analytical methods for this compound require careful validation and quality assurance procedures to ensure accuracy, precision, and reproducibility. Key validation parameters include limits of detection and quantification, linearity ranges, matrix effects, and recovery rates. The development and validation of robust analytical methods are essential for monitoring the environmental fate of this compound and assessing compliance with regulatory guidelines for herbicide residues.

Structural Analogs and Related Compounds

Comparison with Trifluoromethyl Analog

The compound N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea represents a structural analog where the ethylsulfonyl group is replaced by a trifluoromethyl substituent . This compound, also known as a metabolite of flazasulfuron (DTPU), shares the same basic scaffold as our compound of interest but exhibits different physicochemical properties due to the presence of the highly electronegative fluorine atoms. Comparative studies of these structural analogs provide valuable insights into structure-activity relationships and the influence of specific substituents on biological activity and environmental behavior.

Structure-Activity Relationships

The structural features of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea, particularly the dimethoxypyrimidine moiety and the ethylsulfonyl group, play crucial roles in determining its herbicidal activity and selectivity. Systematic modifications of these structural elements have led to the development of various sulfonylurea herbicides with optimized performance characteristics. Understanding these structure-activity relationships facilitates the rational design of new herbicidal agents with improved efficacy and environmental profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume